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Compound Name:
carbaldehyde oxime

CAS No.: 134516-26-0

Cat. No.: B164332

. J

Executive Summary

This technical guide provides a comprehensive analysis of pyrazole oxime derivatives, a class
of heterocyclic compounds exhibiting potent biological activities across agrochemical and
pharmaceutical domains.[1][2] The pyrazole core acts as a privileged scaffold, while the oxime
ether/ester linkage serves as a critical pharmacophore, imparting stability and specific binding
affinities. This guide details the structure-activity relationships (SAR), mechanisms of action
(MoA), synthetic methodologies, and validated experimental protocols for researchers in drug
discovery and pesticide development.

Chemical Architecture & SAR Fundamentals

The biological potency of pyrazole oxime derivatives stems from the synergistic interaction
between the pyrazole ring (acting as a lipophilic spacer and hydrogen bond acceptor) and the
oxime moiety (C=N-O-), which provides geometric isomerism (E/Z) and metabolic stability.

Core Structural Requirements

e The Pyrazole Core: Often substituted at the 1-, 3-, and 5-positions. The 5-position is critical
for lipophilic interactions (e.g., 5-phenoxypyrazole in fenpyroximate).
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o The Oxime Linkage: The oxime ether (>C=N-O-R) is generally more stable and bioactive
than the free oxime (>C=N-OH). The geometry (usually E-isomer) dictates fit within the target
binding pocket.

e Side Chains:

o Agrochemicals: Bulky lipophilic groups (e.g., tert-butyl, trifluoromethylpyridyl) enhance
penetration through insect cuticles and binding to mitochondrial complexes.

o Pharmaceuticals: Polar functional groups or heterocyclic hybrids (e.g., coumarin, thiazole)
improve solubility and target kinase ATP-binding pockets.

Agrochemical Application: Mitochondrial Complex |
Inhibition[3][4][5][6][7]
Mechanism of Action (METI)

Pyrazole oxime derivatives, exemplified by Fenpyroximate, function as Mitochondrial Electron
Transport Inhibitors (METI).[3] They specifically target Complex | (NADH:ubiquinone
oxidoreductase).[4]

e Binding Site: The PSST subunit of Complex I.
» Effect: Blockade of electron transfer from Iron-Sulfur clusters (N2) to Ubiquinone (Q).

e Qutcome: Cessation of ATP synthesis, loss of mitochondrial membrane potential, and
organism death.

Visualization: METI Pathway
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Caption: Disruption of the electron transport chain by pyrazole oximes at Complex |, leading to
ATP depletion.

Pharmaceutical Application: Antitumor Kinase
Inhibition

Recent studies (2020-2024) have repositioned pyrazole oximes as potent anticancer agents.

Mechanism of Action[3][6][7][8]

» Kinase Inhibition: They act as ATP-competitive inhibitors of Cyclin-Dependent Kinases
(CDKs), specifically CDK2 and CDK1, preventing cell cycle progression.

e Apoptosis Induction: Inhibition leads to cell cycle arrest at the G2/M phase, triggering the
caspase cascade.

» Hybridization: Coumarin-pyrazole oxime hybrids have shown IC50 values <5 pM against
HepG2 (liver) and MCF-7 (breast) cancer lines, outperforming standard agents like 5-
Fluorouracil (5-FU) in specific contexts.

: ¢ ive C icity (IC50 in u)

Compound Target Cell Reference .
. IC50 (pM) Potency Ratio
Class Line Standard

Fenpyroximate

HepG2 (Liver) 1.53 5-FU (35.[2]67) 23X
Analog
Coumarin- Doxorubicin
] SMMC-7721 2.08 ~1x
Pyrazole Hybrid (2.67)
Thiazole-
MCF-7 (Breast) 4.13 Letrozole (15.60) 3.7x

Pyrazole Oxime

Synthetic Methodologies
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The synthesis of pyrazole oxime ethers is a robust, two-step process. The following pathway
ensures high yield and stereochemical control.

Visualization: General Synthetic Route
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Caption: Two-step synthesis: Condensation to form the oxime followed by base-catalyzed O-
alkylation.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazole Oxime Ethers
(Cs2CO3 Method)

Rationale: Cesium carbonate (

) is used over

due to the "cesium effect,” which enhances solubility in DMF and promotes O-alkylation over N-
alkylation.

o Preparation: Dissolve the pyrazole oxime intermediate (1.0 eq) in anhydrous DMF (5
mL/mmol).
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 Activation: Add
(1.2 eq) and stir at room temperature for 30 minutes to generate the oximate anion.
o Alkylation: Dropwise add the alkyl halide (e.g., substituted benzyl chloride) (1.1 eq).

o Reaction: Stir at 60—80°C for 4—-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

o Workup: Pour into ice water. If solid precipitates, filter and recrystallize (EtOH). If oil, extract
with EtOAc, wash with brine, dry over

o Validation:

NMR must show the disappearance of the oxime -OH singlet (approx. 8.0-11.0 ppm) and
appearance of the -O-

- peak (approx. 5.0-5.2 ppm).

Protocol B: Mitochondrial Complex | Inhibition Assay (In
Vitro)

Rationale: Direct measurement of NADH oxidation rates isolates the mechanism to Complex I,
distinguishing it from general cytotoxicity.

e Mitochondria Isolation: Isolate mitochondria from rat liver or target insect (e.g., S. litura) via
differential centrifugation.

o Buffer System: Use Phosphate buffer (pH 7.4) containing sucrose and BSA.

¢ Reaction Mix:

o

Mitochondrial protein (50 pg).

[¢]

NADH (100 uM) as the electron donor.

[e]

Ubiquinone-1 (50 uM) as the electron acceptor.
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o Test compound (dissolved in DMSO, final concentration 0.1 nM — 10 pM).

o Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to

) using a spectrophotometer for 5 minutes at 30°C.

e Controls:
o Negative: DMSO only (0% inhibition).
o Positive: Rotenone (standard Complex | inhibitor).

o Calculation:

Protocol C: MTT Cytotoxicity Assay (Pharma)

Rationale: Colorimetric assessment of metabolic activity. Only viable cells with active
mitochondria can reduce MTT to formazan.

e Seeding: Seed tumor cells (e.g., HepG2) in 96-well plates (

cells/well). Incubate for 24h.

o Treatment: Add pyrazole oxime derivatives at graded concentrations (0.1-100 pM). Incubate
for 48h.

e Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

e Solubilization: Remove medium. Add DMSO (150 pL) to dissolve purple formazan crystals.
e Quantification: Measure absorbance at 570 nm.

» Self-Validation:

o -factor calculation must be > 0.5 for assay validity.

o Reference compound (e.g., Doxorubicin) must fall within historical
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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